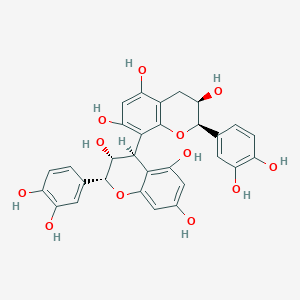

Procyanidin B2

Beschreibung

Eigenschaften

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26-,27-,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZJEEAOWLFHDH-NFJBMHMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701028797 | |

| Record name | Procyanidin B2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29106-49-8 | |

| Record name | Procyanidin B2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29106-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procyanidin B2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029106498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procyanidin B2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROCYANIDIN B2, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L88HKE854X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Procyanidin B2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033973 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Procyanidin B2: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of Procyanidin B2, a natural dimeric flavonoid, for researchers, scientists, and professionals in drug development. This document details its chemical structure, physicochemical properties, and biological activities, with a focus on its therapeutic potential. Detailed experimental protocols and elucidated signaling pathways are presented to facilitate further research and application.

Chemical Structure and Identification

This compound is a B-type proanthocyanidin consisting of two (-)-epicatechin units linked by a β-bond between position 4 of the upper unit and position 8 of the lower unit ((-)-Epicatechin-(4β→8)-(-)-epicatechin).[1][2][3][4] It belongs to the class of organic compounds known as biflavonoids and polyflavonoids.[2][5]

| Identifier | Value |

| IUPAC Name | (2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol[2][3][5][6] |

| Molecular Formula | C₃₀H₂₆O₁₂[2][3][6][7][8][9][10] |

| Molecular Weight | 578.52 g/mol [8][9][10] |

| CAS Number | 29106-49-8[2][7][8] |

| SMILES | C1--INVALID-LINK--O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O">C@HO[2] |

| InChI Key | XFZJEEAOWLFHDH-NFJBMHMQSA-N[2][7][8] |

Physicochemical Properties

This compound is typically supplied as a white to pink crystalline solid or powder.[7][8]

| Property | Value |

| Melting Point | 197-198 °C[6] |

| UV/Vis (λmax) | 281 nm[1] |

| Solubility | - DMSO: ~30 mg/mL[1] - Ethanol: ~30 mg/mL[1] - Dimethylformamide: ~30 mg/mL[1] - Water (PBS, pH 7.2): ~10 mg/mL[1] - Methanol: Slightly soluble[11] |

| Storage | Store at 2-8°C or -20°C, protected from light.[1][8] |

Natural Occurrence

This compound is widely distributed in the plant kingdom and is particularly abundant in fruits and beverages. Notable sources include apples, grape seeds, cocoa beans, cinnamon, and litchi.[1][2][4][10]

Biological Activities and Therapeutic Potential

This compound exhibits a range of biological activities, making it a compound of significant interest for therapeutic applications. Its primary activities include antioxidant, anti-inflammatory, and anti-cancer effects.[8][10][11] It has been shown to inhibit the formation of advanced glycation end-products, modulate gut microbiota, and offer protection against cerebral ischemia.[1][8][11]

| Biological Activity | IC₅₀ / Effective Concentration | Cell Line / Model |

| Anti-cancer (Cytotoxicity) | 19.21 µM | MCF-7 (Human Breast Adenocarcinoma)[11] |

| NLRP3 Inflammasome Inhibition | 0.1, 1, 2 µM | Human Umbilical Vein Endothelial Cells (HUVECs)[11] |

| Inhibition of LDL Oxidation | 79.5% and 98% inhibition at 5 and 10 µM, respectively | In vitro assay[4] |

Key Signaling Pathways

This compound modulates several key signaling pathways to exert its biological effects. These include the activation of the Nrf2 antioxidant response and the inhibition of pro-inflammatory pathways such as NF-κB, AP-1, and the NLRP3 inflammasome.

Nrf2-Mediated Antioxidant Response

This compound enhances the cellular antioxidant defense system by activating the Nrf2 signaling pathway. It promotes the phosphorylation of kinases such as PI3K/Akt, ERK, and p38 MAPK, which leads to the dissociation of Nrf2 from its inhibitor Keap1. Translocated Nrf2 then binds to the Antioxidant Response Element (ARE) in the nucleus, upregulating the expression of antioxidant enzymes like HO-1 and GSTP1.

Inhibition of Pro-inflammatory Pathways

This compound demonstrates potent anti-inflammatory properties by inhibiting multiple signaling cascades. It blocks the activation of the NF-κB and AP-1 transcription factors, preventing the expression of pro-inflammatory genes. Additionally, it directly inhibits the assembly and activation of the NLRP3 inflammasome, reducing the maturation and secretion of the pro-inflammatory cytokine IL-1β.

Experimental Protocols

Extraction and Isolation from Grape Seeds

This protocol outlines a common method for the extraction and purification of this compound from grape seeds.

Methodology:

-

Degreasing: Grape seed powder is first degreased using hexane to remove lipids.[12]

-

Extraction: The degreased powder is then subjected to ultrasonication-assisted extraction with an optimized solvent mixture of 47% aqueous ethanol at 60°C for approximately 53 minutes. A solvent-to-solid ratio of 10:1 (v/w) is recommended.[6][7]

-

Filtration and Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.[11]

-

Purification: The crude extract is further purified using column chromatography, often with Sephadex LH-20 or a similar resin, to separate procyanidins from other phenolic compounds.[11] Final purification to isolate this compound is achieved through semi-preparative High-Performance Liquid Chromatography (HPLC).[2]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 column (e.g., Phenomenex Luna C18, 250 mm × 4.6 mm, 5 µm).[8]

-

Mobile Phase: A gradient of A) water with 0.5% phosphoric acid and B) acetonitrile/water (50:50, v/v).[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Column Temperature: 30°C.[8]

-

Detection: UV detector at 280 nm.[8]

Mass Spectrometry (MS)

-

Technique: UPLC-DAD-ESI-IT-TOF-MSⁿ (Ultra-Performance Liquid Chromatography with Diode-Array Detection and Electrospray Ionization Ion Trap Time-of-Flight Mass Spectrometry).[13]

-

Ionization Mode: Negative ion mode is typically used.

-

Key Fragment Ions: this compound ([M-H]⁻ at m/z 577.1260) yields characteristic fragments at m/z 425.0845, 407.0764, and 289.0715.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: Methanol-d₄/D₂O (50/50, v/v) or acetone-d₆/D₂O.[3][14]

-

Key ¹H-NMR Signals: Characteristic signals are observed in the aromatic region (6.5–7.15 ppm) and the aliphatic region (2.6–3.0 ppm).[3]

Biological Activity Assays

DPPH Radical Scavenging Assay

This assay measures the antioxidant capacity of this compound.

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should be freshly prepared and protected from light.

-

Assay Procedure: a. Add a defined volume of various concentrations of this compound (dissolved in a suitable solvent) to separate wells or cuvettes. b. Add an equal volume of the DPPH working solution to each well and mix thoroughly. c. Include a control (solvent + DPPH) and a blank (solvent only). d. Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[15][16]

MTT Assay for Cytotoxicity in MCF-7 Cells

This assay determines the effect of this compound on the viability of MCF-7 human breast cancer cells.

-

Cell Culture: Culture MCF-7 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ atmosphere.[5]

-

Cell Plating: Seed the cells in a 96-well plate at a density of 2x10⁴ cells/mL and allow them to attach overnight.[5]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.5 to 50 µM) for 24 to 48 hours.[5]

-

MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at approximately 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Conclusion

This compound is a multifaceted natural compound with significant potential in the fields of nutrition and pharmacology. Its well-defined chemical structure, coupled with its potent antioxidant and anti-inflammatory activities, makes it a compelling candidate for further investigation in the prevention and treatment of chronic diseases. The detailed protocols and pathway analyses provided in this guide are intended to serve as a valuable resource for the scientific community to advance our understanding and application of this promising bioactive molecule.

References

- 1. This compound inhibits inflammasome-mediated IL-1β production in lipopolysaccharide-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound has anti- and pro-oxidant effects on metal-mediated DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 4. This compound alleviates oxidative stress-induced nucleus pulposus cells apoptosis through upregulating Nrf2 via PI3K-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound induces Nrf2 translocation and glutathione S-transferase P1 expression via ERKs and p38-MAPK pathways and protect human colonic cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]

- 8. researchgate.net [researchgate.net]

- 9. This compound inhibits NLRP3 inflammasome activation in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound 3,3″-di-O-gallate, a biologically active constituent of grape seed extract, induces apoptosis in human prostate cancer cells via targeting NF-κB, Stat3 and AP1 transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cancer Chemopreventive Potential of Procyanidin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. This compound induces apoptosis and autophagy in gastric cancer cells by inhibiting Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound inhibits lipopolysaccharide-induced apoptosis by suppressing the Bcl-2/Bax and NF-κB signalling pathways in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Procyanidin B2 in Plants

Audience: Researchers, scientists, and drug development professionals.

Abstract

Procyanidin B2, a dimer of (-)-epicatechin, is a prominent B-type proanthocyanidin found in a variety of plant species, contributing to their flavor, astringency, and defense mechanisms. It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant and various health-promoting properties. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in plants, from the initial phenylpropanoid pathway to the final condensation step. It details the enzymatic reactions, key intermediates, and regulatory aspects of this complex pathway. Furthermore, this guide includes structured quantitative data, detailed experimental protocols for key enzymatic assays and quantification methods, and visual diagrams of the metabolic pathway and experimental workflows to facilitate a deeper understanding and further research in this field.

Introduction

Proanthocyanidins (PAs), also known as condensed tannins, are a class of polyphenolic compounds widely distributed in the plant kingdom. They are oligomers and polymers of flavan-3-ol units. This compound is one of the most common proanthocyanidins, consisting of two (-)-epicatechin units linked by a C4β→C8 bond[1]. It is abundant in fruits like apples and grapes, as well as in cocoa and red wine[2][3]. The biological activities of this compound, including its antioxidant, anti-inflammatory, and cardioprotective effects, have made it a subject of intense research for its potential applications in human health.

This guide aims to provide a detailed technical overview of the intricate biosynthetic pathway of this compound in plants, offering valuable information for researchers in plant biology, natural product chemistry, and drug development.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is an extension of the general flavonoid pathway, which itself is a branch of the phenylpropanoid pathway. The pathway can be broadly divided into two major stages: the formation of the flavan-3-ol monomer, (-)-epicatechin, and the subsequent condensation of two of these monomers to form the dimer.

Formation of the (-)-Epicatechin Monomer

The synthesis of (-)-epicatechin begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions:

-

Phenylalanine Ammonia-Lyase (PAL): Phenylalanine is converted to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): Cinnamic acid is hydroxylated to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): p-Coumaric acid is activated to p-coumaroyl-CoA.

-

Chalcone Synthase (CHS): One molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA are condensed to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Naringenin chalcone is isomerized to the flavanone, naringenin.

-

Flavanone 3-Hydroxylase (F3H): Naringenin is hydroxylated to dihydrokaempferol.

-

Flavonoid 3'-Hydroxylase (F3'H): Dihydrokaempferol is hydroxylated to dihydroquercetin.

-

Dihydroflavonol 4-Reductase (DFR): Dihydroquercetin is reduced to leucocyanidin.

-

Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX): Leucocyanidin is oxidized to cyanidin.

-

Anthocyanidin Reductase (ANR): Cyanidin is reduced to (-)-epicatechin, the direct precursor of this compound.[1]

An alternative pathway to flavan-3-ols involves the enzyme Leucoanthocyanidin Reductase (LAR) , which directly reduces leucocyanidin to (+)-catechin. However, for the synthesis of this compound, which is a dimer of (-)-epicatechin, the ANR-catalyzed reaction is the key final step in monomer synthesis.

Condensation to this compound

The final step in the formation of this compound is the condensation of two (-)-epicatechin molecules. This step is believed to be non-enzymatic and likely proceeds through a radical-mediated oxidative coupling. One (-)-epicatechin molecule, termed the "starter unit," is attacked by a carbocation or quinone methide intermediate of a second (-)-epicatechin molecule, the "extension unit." This electrophilic intermediate is thought to be generated from leucocyanidin. The nucleophilic C8 position of the starter unit attacks the electrophilic C4 position of the extension unit, forming the characteristic 4β→8 interflavan bond of B-type procyanidins.

Quantitative Data

This compound Content in Plant Tissues

The concentration of this compound varies significantly among different plant species and tissues. The following table summarizes the this compound content in some common dietary sources.

| Plant Source | Tissue | This compound Content (mg/100g FW) | Reference |

| Apple (Dessert, whole, raw) | Whole Fruit | 14.56 (average) | [4] |

| Apple (Dessert, peeled) | Flesh | 10.03 (average) | [5] |

| Grape (Vitis vinifera) | Seed | Varies significantly by cultivar | [2][6] |

| Cocoa Powder | Powder | High concentration | [7] |

| Chocolate, Dark | Processed | High concentration | [7] |

| Broad Bean (Vicia faba) | Seed | High concentration |

Enzyme Kinetics

The kinetic properties of the enzymes involved in the flavonoid biosynthesis pathway have been studied in various plant species. The following table presents some of the reported kinetic parameters.

| Enzyme | Plant Source | Substrate | Km (µM) | Vmax (nkat/mg protein) | Reference |

| Chalcone Synthase (CHS) | Petunia hybrida | p-Coumaroyl-CoA | 1.8 | 31.7 | [8] |

| Chalcone Isomerase (CHI) | Petunia hybrida | Naringenin chalcone | 15 | 2800 | [8] |

| Flavanone 3-Hydroxylase (F3H) | Petunia hybrida | Naringenin | 10 | 1.3 | [8] |

| Dihydroflavonol 4-Reductase (DFR) | Petunia hybrida | Dihydroquercetin | 40 | 1.7 | [8] |

| Anthocyanidin Reductase (ANR) | Vitis vinifera | Cyanidin | 2.82 | - |

Experimental Protocols

Extraction and Quantification of this compound by HPLC-FLD

This protocol describes the extraction of procyanidins from plant material and their quantification using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Materials:

-

Plant tissue (e.g., grape seeds, apple peel)

-

Extraction solvent: Acetone/water/acetic acid (70:29.5:0.5, v/v/v)

-

Liquid nitrogen

-

Centrifuge

-

Rotary evaporator

-

HPLC system with fluorescence detector

-

C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile phase A: 2.5% acetic acid in water

-

Mobile phase B: 80% acetonitrile in mobile phase A

-

This compound standard

-

0.45 µm syringe filters

Procedure:

-

Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction:

-

Weigh approximately 1 g of the powdered tissue into a centrifuge tube.

-

Add 10 mL of the extraction solvent.

-

Vortex thoroughly and sonicate for 15 minutes in a water bath.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

Repeat the extraction process on the pellet twice more.

-

Pool the supernatants.

-

-

Solvent Evaporation: Evaporate the solvent from the pooled supernatant using a rotary evaporator at a temperature below 40°C.

-

Reconstitution: Reconstitute the dried extract in a known volume (e.g., 2 mL) of the initial mobile phase composition.

-

Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.

-

HPLC-FLD Analysis:

-

Set the fluorescence detector to an excitation wavelength of 278 nm and an emission wavelength of 360 nm.

-

Use a gradient elution program with mobile phases A and B. A typical gradient might be: 0-5 min, 10% B; 5-15 min, 10-25% B; 15-40 min, 25-60% B; 40-45 min, 60-10% B; 45-50 min, 10% B. The flow rate is typically 1 mL/min.

-

Inject 20 µL of the filtered sample.

-

-

Quantification:

-

Prepare a calibration curve using a series of known concentrations of the this compound standard.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the calibration curve.

-

Anthocyanidin Reductase (ANR) Enzyme Assay

This protocol measures the activity of ANR by quantifying the amount of (-)-epicatechin produced from cyanidin.

Materials:

-

Plant tissue for enzyme extraction

-

Extraction buffer: 100 mM Tris-HCl (pH 7.5), 10 mM DTT, 5 mM ascorbic acid, 10% (v/v) glycerol, 1% (w/v) PVP

-

Assay buffer: 100 mM phosphate buffer (pH 6.5)

-

Cyanidin chloride solution (substrate)

-

NADPH solution

-

(-)-Epicatechin standard

-

Ethyl acetate

-

HPLC system with a UV detector

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at 12,000 rpm for 20 minutes at 4°C.

-

Collect the supernatant as the crude enzyme extract.

-

-

Enzyme Assay:

-

The reaction mixture (total volume 200 µL) should contain: 100 µL of assay buffer, 50 µL of crude enzyme extract, 1 mM NADPH, and 50 µM cyanidin chloride.

-

Initiate the reaction by adding the cyanidin chloride.

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Stop the reaction by adding 200 µL of ethyl acetate and vortexing vigorously.

-

-

Product Extraction:

-

Centrifuge to separate the phases.

-

Carefully collect the upper ethyl acetate layer, which contains the (-)-epicatechin product.

-

Evaporate the ethyl acetate to dryness.

-

Reconstitute the residue in a known volume of the HPLC mobile phase.

-

-

HPLC Analysis:

-

Analyze the reconstituted sample by HPLC using a C18 column.

-

Monitor the eluent at 280 nm.

-

Identify and quantify the (-)-epicatechin peak by comparing its retention time and peak area to a standard curve of (-)-epicatechin.

-

Enzyme activity is typically expressed as pkat/mg protein or nkat/mg protein.

-

Conclusion

The biosynthesis of this compound is a complex and highly regulated process that is integral to the secondary metabolism of many plant species. A thorough understanding of this pathway, from the initial precursors to the final condensation step, is crucial for researchers aiming to manipulate the production of this valuable compound for agricultural, nutritional, or pharmaceutical purposes. This technical guide has provided a detailed overview of the this compound biosynthesis pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams. It is hoped that this resource will serve as a valuable tool for scientists and professionals working in this exciting field of research.

References

- 1. Biosynthesis and Genetic Regulation of Proanthocyanidins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Procyanidin content and variation in some commonly consumed foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Showing details for content value of Procyanidin dimer B2 in Apple [Dessert], whole, raw - Phenol-Explorer [phenol-explorer.eu]

- 5. Showing details for content value of Procyanidin dimer B2 in Apple [Dessert], peeled - Phenol-Explorer [phenol-explorer.eu]

- 6. asjp.cerist.dz [asjp.cerist.dz]

- 7. ars.usda.gov [ars.usda.gov]

- 8. frontiersin.org [frontiersin.org]

Procyanidin B2: A Technical Guide to its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin B2 (PB2), a naturally occurring flavan-3-ol dimer, is abundantly found in various fruits, nuts, and cocoa. Exhibiting potent antioxidant properties, PB2 has garnered significant interest within the scientific community for its potential therapeutic applications in diseases associated with oxidative stress. This technical guide provides an in-depth overview of the antioxidant mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. Its multifaceted antioxidant action, encompassing direct radical scavenging and modulation of cellular antioxidant defense systems, positions this compound as a promising candidate for further investigation in drug development.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to neutralize these reactive intermediates, is implicated in the pathogenesis of numerous chronic and degenerative diseases. This compound, a B-type proanthocyanidin composed of two (-)-epicatechin units linked by a 4β→8 bond, has demonstrated significant antioxidant capabilities. This document serves as a comprehensive technical resource on the antioxidant properties of this compound, detailing its mechanisms of action, providing quantitative measures of its efficacy, and outlining the experimental methodologies used to elucidate these properties.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through two primary mechanisms: direct radical scavenging and indirect action via the upregulation of endogenous antioxidant defense systems.

Direct Radical Scavenging Activity

This compound can directly neutralize a variety of reactive oxygen species, including superoxide anions and hydroxyl radicals. This activity is attributed to the phenolic hydroxyl groups in its structure, which can donate a hydrogen atom to a radical, thereby stabilizing it. Furthermore, this compound has been shown to chelate metal ions such as iron (Fe²⁺), which can catalyze the formation of highly reactive hydroxyl radicals through the Fenton reaction.[1]

Modulation of Cellular Antioxidant Pathways

A significant aspect of this compound's antioxidant capacity lies in its ability to modulate key signaling pathways that regulate the expression of antioxidant and cytoprotective enzymes.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.[2][3] This leads to the increased expression of a suite of protective enzymes, including:

-

Heme Oxygenase-1 (HO-1): Catalyzes the degradation of pro-oxidant heme into biliverdin, free iron, and carbon monoxide.

-

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A phase II detoxification enzyme that detoxifies quinones and reduces oxidative stress.

-

Glutathione S-Transferases (GSTs): A family of enzymes that catalyze the conjugation of glutathione (GSH) to a wide range of electrophilic compounds, facilitating their detoxification and excretion.[4][5]

-

Catalase (CAT), Superoxide Dismutase (SOD), and Glutathione Peroxidase (GPx): Key enzymes involved in the detoxification of ROS.[1][2]

This compound has been shown to induce the nuclear translocation of Nrf2 and subsequently enhance the expression and activity of these downstream antioxidant enzymes.[3][4]

The activation of Nrf2 by this compound is mediated by upstream signaling cascades, primarily the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][6][7]

-

PI3K/Akt Pathway: this compound can activate the PI3K/Akt pathway, leading to the phosphorylation of downstream targets that facilitate the dissociation of Nrf2 from Keap1 and its subsequent nuclear translocation.[6]

-

MAPK Pathway: The MAPK family, including Extracellular signal-regulated kinases (ERK), p38 MAPK, and c-Jun N-terminal kinases (JNK), are also involved in Nrf2 activation. Studies have shown that this compound can induce the phosphorylation of ERK and p38, which in turn contributes to the activation of the Nrf2/ARE pathway.[4][7]

Quantitative Data on Antioxidant Properties

The antioxidant efficacy of this compound has been quantified through various in vitro and cell-based assays.

Table 1: In Vitro Radical Scavenging Activity of this compound

| Assay | IC50 / Activity Value | Reference Compound |

| DPPH | 87.4 ± 6.65 µM | Berberine (>500 µM) |

| ABTS | 4.8 times higher than Vitamin C (at the same concentration) | Vitamin C |

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: Effects of this compound on Cellular Antioxidant Markers

| Cell Line | Treatment/Stress | Parameter Measured | Effect of this compound |

| Bovine Mammary Epithelial Cells | Heat Stress | SOD Activity | Significantly increased |

| CAT Activity | Significantly increased | ||

| T-AOC Activity | Significantly increased | ||

| MDA Levels | Significantly decreased | ||

| PC12 Cells | MPP⁺ | ROS Levels | Significantly decreased |

| MDA Levels | Significantly decreased | ||

| GSH-Px Activity | Significantly increased | ||

| SOD Activity | Significantly increased | ||

| CAT Activity | Significantly increased | ||

| Hepatocytes | Free Fatty Acids | ROS Levels | Scavenged excessive ROS |

| Superoxide Anion Radicals | Scavenged | ||

| Glutathione Content | Restored | ||

| GPx Activity | Increased | ||

| SOD Activity | Increased | ||

| CAT Activity | Increased |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

-

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the absorbance at 517 nm decreases.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions of the this compound stock solution.

-

Prepare a fresh solution of DPPH in methanol.

-

In a microplate or cuvette, mix the this compound dilutions with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals).

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Principle: The blue/green ABTS•+ chromophore is reduced in the presence of antioxidants, leading to a decrease in absorbance at 734 nm.

-

Procedure:

-

Generate the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark.

-

Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at 734 nm.

-

Add different concentrations of this compound to the ABTS•+ solution.

-

After a set incubation period, measure the absorbance at 734 nm.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.

-

Intracellular Reactive Oxygen Species (ROS) Measurement using DCFH-DA

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS.

-

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.

-

Procedure:

-

Culture cells (e.g., Caco-2, hepatocytes) in a multi-well plate.

-

Pre-treat the cells with various concentrations of this compound for a specified duration.

-

Induce oxidative stress using an agent like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP).

-

Load the cells with DCFH-DA solution and incubate.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (Excitation/Emission ~485/535 nm).

-

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect the phosphorylation and expression levels of key proteins in the Nrf2, PI3K/Akt, and MAPK signaling pathways.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against the target proteins (e.g., p-Akt, p-ERK, Nrf2).

-

Procedure:

-

Treat cells with this compound and/or an oxidative stressor.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a method like the BCA assay.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon activation.

-

Principle: Cells are fixed and permeabilized, then incubated with an anti-Nrf2 antibody. A fluorescently labeled secondary antibody is used to visualize the location of Nrf2 within the cell using fluorescence microscopy.

-

Procedure:

-

Grow cells on coverslips and treat with this compound.

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with a detergent like Triton X-100.

-

Block non-specific binding sites.

-

Incubate with a primary antibody against Nrf2.

-

Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound's dual antioxidant mechanism.

Caption: Experimental workflow for Nrf2 activation analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. The Relationship between Procyanidin Structure and Their Protective Effect in a Parkinson’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Alleviates Heat-Induced Oxidative Stress through the Nrf2 Pathway in Bovine Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound alleviates oxidative stress-induced nucleus pulposus cells apoptosis through upregulating Nrf2 via PI3K-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound induces Nrf2 translocation and glutathione S-transferase P1 expression via ERKs and p38-MAPK pathways and protect human colonic cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Procyanidin B2: A Comprehensive Technical Guide to its Biological Activities and Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin B2 (PB2), a naturally occurring polyphenol found in various fruits and plants such as apples, grapes, and cocoa, has garnered significant attention for its diverse and potent biological activities.[1][2] This technical guide provides an in-depth overview of the multifaceted functions of this compound, focusing on its antioxidant, anti-inflammatory, anticancer, cardioprotective, neuroprotective, and hair growth-promoting properties. The document summarizes key quantitative data, details experimental methodologies from seminal studies, and illustrates the intricate signaling pathways modulated by this promising bioactive compound. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of this compound.

Antioxidant and Pro-oxidant Activities

This compound is a potent antioxidant, a property attributed to its ability to scavenge free radicals and chelate metal ions.[2][3] Its antioxidant capacity is reported to be significantly higher than that of other B-type procyanidins like B1, B4, and B5.[4] However, it is crucial to note that under certain conditions, particularly in the presence of copper ions, this compound can also exhibit pro-oxidant effects, inducing DNA damage.[3][5]

Quantitative Data on Antioxidant and Pro-oxidant Effects

| Biological Effect | Cell Line/System | Method | Key Findings | Reference |

| Inhibition of 8-oxodG formation | HL-60 (human leukemia) | H2O2-generating system | Inhibited 8-oxodG formation at low concentrations, but increased it at high concentrations. | [3] |

| DNA damage | Calf thymus DNA | Fe(II)/H2O2 and Cu(II)/H2O2 | Decreased 8-oxodG formation with Fe(II)/H2O2; induced DNA damage with Cu(II). | [3] |

| Hydroxyl radical scavenging | Cell-free system | Electron Spin Resonance (ESR) with M4PO | Decreased M4PO-OH signal with Fe(II)/H2O2; enhanced signal with Cu(II)/H2O2. | [3] |

| Iron chelation | Cell-free system | UV-visible spectroscopy | Chelated Fe(II) at equivalent concentrations. | [3] |

| Neuroprotection against oxidative stress | Rat cerebellar granule neurons (CGNs) | HA14-1 (Bcl-2 inhibitor) induced stress | Provided significant, dose-dependent protection. | [1] |

Experimental Protocol: Assessing Antioxidant Activity in Cell Culture

Objective: To determine the protective effect of this compound against oxidative stress-induced DNA damage in cultured human cells.

Cell Line: Human leukemia cell line (HL-60).

Methodology:

-

Cell Culture: HL-60 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period.

-

Induction of Oxidative Stress: An H2O2-generating system (e.g., glucose/glucose oxidase) is added to the cell culture to induce oxidative stress.

-

DNA Extraction: After the incubation period, genomic DNA is extracted from the cells using a standard DNA extraction kit.

-

Quantification of Oxidative DNA Damage: The level of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a marker of oxidative DNA damage, is quantified using High-Performance Liquid Chromatography with an electrochemical detector (HPLC-ECD).

-

Data Analysis: The levels of 8-oxodG in this compound-treated cells are compared to those in control cells (treated with the H2O2-generating system alone) to determine the inhibitory effect of this compound.

Anti-inflammatory Functions

This compound exerts significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes.[6][7]

Key Signaling Pathways in Anti-inflammatory Action

This compound has been demonstrated to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[6][7][8] It achieves this by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[8] This leads to a downstream reduction in the expression of inflammatory mediators such as IL-6, TNF-α, MCP-1, and VCAM-1.[6][8] Additionally, this compound can inhibit the NLRP3 inflammasome and the AP-1/c-Jun pathway.[7]

Quantitative Data on Anti-inflammatory Effects

| Biological Effect | Cell Line/System | Method | Key Findings | Reference |

| Inhibition of NF-κB-DNA binding | Hodgkin-Reed-Sternberg cell lines | Electrophoretic Mobility Shift Assay (EMSA) | 41-48% inhibition at 25 µM. | [6] |

| Inhibition of cytokine formation | Hodgkin-Reed-Sternberg cell lines | ELISA | Concentration-dependent inhibition of IL-6, TNF-α, and RANTES. | [6] |

| Inhibition of NLRP3 inflammasome | Human Umbilical Vein Endothelial Cells (HUVECs) | Western Blot | Inhibited activation at 0.1, 1, and 2 µM. | [9] |

| Reduction of pro-inflammatory cytokine secretion | HUVECs | ELISA | Alleviated ox-LDL-induced secretion of pro-inflammatory cytokines. | [8] |

Experimental Protocol: Investigating NF-κB Inhibition

Objective: To determine if this compound inhibits the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

Methodology:

-

Cell Culture: HUVECs are cultured in endothelial cell growth medium at 37°C and 5% CO2.

-

Treatment: Cells are pre-treated with this compound for a defined period before stimulation.

-

Inflammatory Stimulus: Cells are stimulated with an inflammatory agent such as lipopolysaccharide (LPS) or oxidized low-density lipoprotein (ox-LDL).

-

Subcellular Fractionation: Nuclear and cytoplasmic extracts are prepared from the cells.

-

Western Blot Analysis: The protein levels of p65 in the nuclear and cytoplasmic fractions, as well as the phosphorylation status of IκBα in the total cell lysate, are determined by Western blotting using specific antibodies.

-

Data Analysis: A decrease in nuclear p65 and an increase in cytoplasmic p65, along with reduced IκBα phosphorylation in this compound-treated cells compared to stimulated controls, would indicate inhibition of the NF-κB pathway.

Signaling Pathway Diagram: this compound in NF-κB Inhibition

Caption: this compound inhibits the NF-κB signaling pathway.

Anticancer Properties

This compound has demonstrated anticancer activity in various cancer cell lines.[6][10] Its mechanisms of action include the induction of apoptosis (programmed cell death) and autophagy, as well as the inhibition of cancer cell proliferation.[10]

Mechanisms of Anticancer Action

This compound induces apoptosis by modulating the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio and activation of caspases.[6] It has also been shown to inhibit the Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation, and can trigger autophagy in cancer cells.[10]

Quantitative Data on Anticancer Effects

| Biological Effect | Cell Line | Method | Key Findings | Reference |

| Inhibition of cell proliferation | MCF-7 (breast cancer) | CCK-8 assay | IC50 of 19.21 µM. | [9] |

| Inhibition of cell viability | BGC-823 and SGC-7901 (gastric cancer) | CCK-8 assay | Concentration-dependent reduction in viability. | [10] |

| Induction of apoptosis | BGC-823 and SGC-7901 | TUNEL assay, Caspase activity assays | Increased apoptosis rate and enhanced caspase-3 and -9 activities. | [10] |

| Inhibition of DNMT activity | MDA-MB-231 (breast cancer) | DNMT activity assay | IC50 of 6.88 µM. | [6] |

Experimental Protocol: Cell Viability and Apoptosis Assay

Objective: To assess the effect of this compound on the viability and apoptosis of gastric cancer cells.

Cell Lines: BGC-823 and SGC-7901.

Methodology:

-

Cell Viability (CCK-8 Assay):

-

Cells are seeded in 96-well plates and treated with various concentrations of this compound for 24, 48, and 72 hours.

-

CCK-8 solution is added to each well, and the plates are incubated for a specified time.

-

The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage of the control group.

-

-

Apoptosis (TUNEL Assay):

-

Cells are grown on coverslips and treated with this compound.

-

After treatment, cells are fixed and permeabilized.

-

The TUNEL reaction mixture is added to detect DNA fragmentation, a hallmark of apoptosis.

-

Nuclei are counterstained with DAPI.

-

Apoptotic cells are visualized and quantified using a fluorescence microscope.

-

Signaling Pathway Diagram: this compound in Cancer Cells

Caption: this compound's anticancer mechanisms.

Cardioprotective Effects

This compound has shown potential in protecting the cardiovascular system. Its cardioprotective effects are attributed to its ability to induce vasorelaxation, reduce vascular calcification, and improve lipid metabolism.[4][11][12]

Mechanisms of Cardioprotection

This compound induces endothelium-dependent vasorelaxation, primarily through the increased synthesis and secretion of nitric oxide (NO) and partially through prostacyclin.[12][13] It also activates various potassium channels in vascular smooth muscle cells.[13] Furthermore, this compound can reduce atherosclerotic calcification by downregulating the ERK1/2-RUNX2 pathway.[4] In metabolic regulation, it has been shown to ameliorate hepatic lipid metabolism disorders by activating the AMPK-ACC pathway.[14]

Quantitative Data on Cardioprotective Effects

| Biological Effect | Model System | Method | Key Findings | Reference |

| Uncoupling of oxidative phosphorylation | Rat heart mitochondria | Respiration rate measurement | Increased State 2 respiration, inhibited State 3 respiration at 0.7–17.9 ng/mL. | [11] |

| Reduction of atherosclerotic calcification | apoE-/- mice | Histological analysis | Reduced calcification areas by 75.8%. | [4] |

| Vasorelaxation | Human internal mammary artery (HIMA) rings | Organ bath studies | Induced strong, concentration-dependent relaxation. | [12] |

| Improvement of hepatic lipid metabolism | db/db mice | Biochemical analysis | Decreased serum TG, TC, and FFA levels. | [14] |

Experimental Protocol: Vasorelaxation Assay

Objective: To investigate the vasorelaxant effect of this compound on isolated arterial rings.

Tissue: Human internal mammary artery (HIMA) segments.

Methodology:

-

Tissue Preparation: HIMA segments are obtained from patients undergoing coronary artery bypass surgery. The segments are cleaned of adhering tissue and cut into rings.

-

Organ Bath Setup: The rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2.

-

Pre-contraction: The arterial rings are pre-contracted with a vasoconstrictor agent like phenylephrine.

-

Treatment: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

-

Data Recording and Analysis: The changes in isometric tension are recorded. The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine. To investigate the mechanism, the experiment can be repeated in the presence of specific inhibitors (e.g., L-NAME for NO synthase, indomethacin for cyclooxygenase).

Neuroprotective Activities

This compound exhibits significant neuroprotective effects against various neuronal stressors, including oxidative, nitrosative, and excitotoxic stress.[1][15] Its primary mechanism of neuroprotection appears to be its potent antioxidant activity.[1]

Mechanisms of Neuroprotection

This compound directly scavenges reactive oxygen and nitrogen species, thereby protecting neurons from damage.[1] It has been shown to be particularly effective against nitrosative stress induced by nitric oxide donors.[1][15] Additionally, this compound can activate the Nrf2/ARE pathway, which upregulates the expression of downstream antioxidant and detoxification enzymes, further enhancing neuronal resilience.[16][17]

Quantitative Data on Neuroprotective Effects

| Biological Effect | Cell Line/System | Method | Key Findings | Reference |

| Protection against nitrosative stress | Rat cerebellar granule neurons (CGNs) | SNP (NO donor) induced toxicity | Significant, dose-dependent protection (10 µM to 80 µM). | [1] |

| Protection against excitotoxicity | Rat cerebellar granule neurons (CGNs) | Glutamate/glycine induced toxicity | Significant protection at 80 µM. | [1] |

| Attenuation of BBB disruption | Rat model of cerebral ischemia (MCAO) | Evans blue leakage, IgG levels | Prevented BBB disruption. | [16] |

| Reduction of infarction volume | Rat model of cerebral ischemia (MCAO) | TTC staining | Significantly decreased infarction volume. | [16] |

Experimental Protocol: Assessing Neuroprotection in Primary Neurons

Objective: To evaluate the neuroprotective effect of this compound against nitrosative stress in primary neurons.

Cell Type: Primary cultures of rat cerebellar granule neurons (CGNs).

Methodology:

-

Cell Culture: CGNs are isolated from rat pups and cultured in a suitable medium.

-

Pre-treatment: Neurons are pre-incubated with various concentrations of this compound for six hours.

-

Induction of Nitrosative Stress: Sodium nitroprusside (SNP), a nitric oxide donor, is added to the culture medium to induce nitrosative stress.

-

Viability Assay: After 24 hours of exposure to SNP, cell viability is assessed using the MTT assay. The absorbance is measured, and the percentage of viable cells is calculated relative to control cultures.

-

Morphological Assessment: Neuronal morphology can be observed using phase-contrast microscopy to assess for signs of apoptosis, such as condensed nuclei and fragmented neurites.

Signaling Pathway Diagram: this compound in Neuroprotection

Caption: Neuroprotective mechanisms of this compound.

Hair Growth Promotion

Topical application of this compound has been shown to promote hair growth in both murine models and human clinical trials, suggesting its potential as a treatment for male pattern baldness.[18][19][20]

Mechanism of Hair Growth Promotion

This compound is thought to stimulate hair growth by promoting the transition of hair follicles from the telogen (resting) phase to the anagen (growing) phase.[19] One of the proposed mechanisms is the downregulation or inhibition of protein kinase C (PKC) isozymes, particularly PKC-βI and -βII, which play a role in hair cycle progression.[21]

Quantitative Data from Clinical Trials

| Study Duration | Treatment Group | Placebo Group | Parameter | Key Findings | Reference |

| 4 months | 1% this compound tonic (n=19) | Placebo (n=10) | Increase in total hairs/0.25 cm² | 3.67 ± 4.09 vs. -2.54 ± 4.00 (p < 0.001) | [20] |

| 4 months | 1% this compound tonic (n=19) | Placebo (n=10) | % of subjects with increased mean hair diameter | 78.9% vs. 30.0% (p < 0.02) | [20] |

| 6 months | 1% this compound tonic (n=19) | Placebo (n=10) | Increase in total hairs/0.25 cm² | 6.68 ± 5.53 vs. 0.08 ± 4.56 (p < 0.005) | [18] |

| 6 months | 1% this compound tonic (n=19) | Placebo (n=10) | Increase in terminal hairs (>60 µm)/0.25 cm² | 1.99 ± 2.58 vs. -0.82 ± 3.40 (p < 0.02) | [18][19] |

Experimental Protocol: Clinical Trial for Hair Growth

Objective: To evaluate the efficacy of topical this compound on hair growth in men with male pattern baldness.

Study Design: Double-blind, placebo-controlled clinical trial.

Participants: A cohort of men diagnosed with male pattern baldness.

Methodology:

-

Randomization: Participants are randomly assigned to either the treatment group (receiving a 1% this compound tonic) or the placebo group.

-

Application: Participants apply the tonic to the scalp twice daily for a period of 6 months.

-

Evaluation:

-

Macrophotography: A designated area of the scalp is tattooed for precise repositioning. Macrophotographs of this area are taken at baseline and at the end of the study. The total number of hairs in this area is counted.

-

Hair Diameter Measurement: Hairs from the designated area are clipped, and their diameters are measured using a microscope or a specialized instrument. Hairs are often categorized (e.g., terminal hairs > 60 µm in diameter).

-

-

Data Analysis: The change in the number of total hairs and terminal hairs, as well as the change in mean hair diameter from baseline, is compared between the this compound group and the placebo group using appropriate statistical tests (e.g., two-sample t-test).

-

Safety Assessment: Any adverse side effects are monitored and recorded throughout the trial.

Conclusion

This compound is a remarkably versatile and potent bioactive compound with a wide spectrum of pharmacological activities. Its well-documented antioxidant, anti-inflammatory, anticancer, cardioprotective, neuroprotective, and hair growth-promoting effects are supported by a growing body of scientific evidence. The ability of this compound to modulate multiple key signaling pathways, including NF-κB, Akt/mTOR, and Nrf2, underscores its significant therapeutic potential. This technical guide provides a foundational resource for the scientific and drug development communities, summarizing the critical data and methodologies that pave the way for further research and clinical application of this compound in preventing and treating a range of human diseases. Further large-scale clinical trials are warranted to fully elucidate its efficacy and safety in human populations.

References

- 1. This compound Protects Neurons from Oxidative, Nitrosative, and Excitotoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 29106-49-8 | FP31144 | Biosynth [biosynth.com]

- 3. This compound has anti- and pro-oxidant effects on metal-mediated DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Reduces Vascular Calcification through Inactivation of ERK1/2-RUNX2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cancer Chemopreventive Potential of Procyanidin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Procyanidins and Their Therapeutic Potential against Oral Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound alleviates oxidized low-density lipoprotein-induced cell injury, inflammation, monocyte chemotaxis, and oxidative stress by inhibiting the nuclear factor kappa-B pathway in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound induces apoptosis and autophagy in gastric cancer cells by inhibiting Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Grape seed this compound ameliorates hepatic lipid metabolism disorders in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound Protects Neurons from Oxidative, Nitrosative, and Excitotoxic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound attenuates neurological deficits and blood-brain barrier disruption in a rat model of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Investigation of topical application of procyanidin B-2 from apple to identify its potential use as a hair growing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]

- 20. The first clinical trial of topical application of procyanidin B-2 to investigate its potential as a hair growing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

Procyanidin B2 in Plant Physiology: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Procyanidin B2 (PB2), a B-type proanthocyanidin dimer consisting of two (-)-epicatechin units linked by a C4→C8 bond, is a significant secondary metabolite in the plant kingdom. It plays a crucial role in plant physiology, particularly in defense mechanisms against biotic and abiotic stresses, and contributes to the sensory characteristics of many fruits and beverages. This technical guide provides an in-depth overview of the biosynthesis of PB2, its transcriptional and hormonal regulation, and its multifaceted physiological roles. Furthermore, it details established experimental protocols for the extraction, quantification, and functional analysis of PB2, supported by quantitative data and visual workflows to aid in research and development.

Biosynthesis of this compound

This compound is synthesized via the flavonoid branch of the phenylpropanoid pathway. The process involves the creation of the flavan-3-ol monomer, (-)-epicatechin, which then undergoes polymerization.

The core pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce flavan-3-ol units. The key monomer for PB2 is (-)-epicatechin . Two molecules of (-)-epicatechin are then condensed to form the dimer this compound. The enzymes central to the formation of (-)-epicatechin are Anthocyanidin Synthase (ANS) and Anthocyanidin Reductase (ANR).

-

Anthocyanidin Synthase (ANS): Catalyzes the conversion of leucoanthocyanidins to colored anthocyanidins.

-

Anthocyanidin Reductase (ANR): Converts these unstable anthocyanidins into colorless 2,3-cis-flavan-3-ols, such as (-)-epicatechin.

The final polymerization step to form this compound is complex and may involve both enzymatic and non-enzymatic mechanisms.

Regulation of this compound Biosynthesis

The synthesis of proanthocyanidins, including PB2, is tightly regulated at the transcriptional level, primarily by a protein complex known as the MBW complex .[1][2] This complex consists of three types of transcription factors:

-

R2R3-MYB: Determines the specific target genes to be activated.

-

basic Helix-Loop-Helix (bHLH): Interacts with the MYB factor.

-

WD40-repeat (WDR) protein: Acts as a scaffold for the complex.

This MBW complex binds to the promoters of structural genes in the flavonoid pathway (e.g., ANS, ANR), thereby activating their expression and leading to the production of proanthocyanidins.[1][3][4] Plant hormones, such as abscisic acid (ABA), can also influence this pathway, often by modulating the expression of the regulatory transcription factors.

Physiological Roles of this compound in Plants

This compound is a multifunctional molecule in plants, primarily involved in defense and developmental processes.

-

Abiotic Stress Response: As a potent antioxidant, PB2 helps protect plant cells from damage caused by reactive oxygen species (ROS) that accumulate during abiotic stress conditions like high light, UV radiation, and temperature extremes.[5][6][7][8] It can scavenge free radicals and chelate metal ions, thereby mitigating oxidative damage to cellular components.[7][9]

-

Biotic Stress Response: Proanthocyanidins contribute to plant defense against herbivores and pathogens. Their astringent and bitter taste acts as a feeding deterrent for many insects and larger herbivores. They can also inhibit the growth of pathogenic fungi and bacteria by binding to microbial enzymes or cell walls.

-

Growth and Development: Proanthocyanidins influence several developmental processes. They are known to be involved in seed dormancy and germination. In fruits, they are major contributors to astringency, a key quality parameter that changes during ripening. For instance, the concentration of dimeric procyanidins, including B2, significantly decreases in grape seeds and skins during ripening.[10]

Quantitative Data

The concentration of this compound varies significantly among plant species and tissues. It is particularly abundant in the seeds and skins of fruits.

Table 1: this compound Content in Various Plant Sources

| Plant Source | Tissue | Concentration | Reference |

| Cocoa (Theobroma cacao) | Powder (Natural) | 32.19 - 48.70 mg/g | [11] |

| Grape (Vitis vinifera cv. Merlot) | Seeds | Primary Dimer | [10] |

| Grape (Vitis vinifera cv. Cabernet Sauvignon) | Seeds & Skins | Primary Dimer | [10] |

| Guarana (Paullinia cupana) | Seeds | ~5 mg/g (dimers) | [12] |

| Milk Chocolate | - | 13.2 mg/100 g | [13] |

Note: Concentrations can vary widely based on cultivar, growing conditions, processing, and analytical method.

Experimental Protocols

Accurate analysis of this compound requires robust extraction and quantification methods.

Extraction of this compound

A common method involves solid-liquid extraction with an acidified solvent mixture to improve stability and yield, often enhanced by ultrasound.

Protocol: Ultrasound-Assisted Solvent Extraction

-

Sample Preparation: Lyophilize and grind the plant material to a fine powder. If the sample is high in fat (e.g., cocoa), defat with hexane prior to extraction.

-

Extraction Solvent: Prepare a solution of 60% methanol in water containing 1% formic acid.[12]

-

Extraction:

-

Combine the powdered plant material with the extraction solvent at a solid-to-solvent ratio of 1:25 (w/v).[12]

-

Sonicate the mixture in an ultrasonic bath for 10-15 minutes.

-

Transfer the mixture to a shaker and stir for an additional 15 minutes at room temperature, protected from light.

-

-

Purification:

-

Centrifuge the mixture to pellet the solid material.

-

Collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

-

Quantification of this compound

Method 1: High-Performance Liquid Chromatography (HPLC) HPLC coupled with a fluorescence (FLD) or mass spectrometry (MS) detector is the gold standard for specific quantification of PB2.

-

Column: C18 reversed-phase column (e.g., Kinetex® C18, 75 mm × 2.1 mm, 2.6 µm).[12]

-

Mobile Phase A: Water with 0.1% formic acid.[12]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[12]

-

Gradient Elution: A typical gradient starts with a low percentage of B, increases to a high percentage to elute compounds, and then returns to initial conditions for equilibration.

-

Flow Rate: 0.3-1.0 mL/min.

-

Detection:

-

UV/DAD: 280 nm.

-

Fluorescence (FLD): Excitation at ~275-280 nm, Emission at ~310-320 nm (more sensitive and selective than UV).

-

MS/MS: For highest specificity and confirmation of identity.

-

-

Quantification: Based on a calibration curve generated using a certified this compound standard.

Method 2: DMAC Colorimetric Assay The 4-dimethylaminocinnamaldehyde (DMAC) assay is a high-throughput colorimetric method for quantifying total proanthocyanidins and flavan-3-ols.[14][15] While not specific to PB2, it is excellent for rapid screening.

-

Principle: DMAC reacts specifically with the C8 position of flavan-3-ol terminal units, producing a blue-green product.[15]

-

Procedure:

-

Standard: this compound is commonly used as the standard for generating the calibration curve.[14][16]

Conclusion and Future Directions

This compound is a vital component of the plant's secondary metabolism, with well-established roles in stress defense and development. Its biosynthesis is intricately regulated by a conserved transcriptional mechanism, offering potential targets for metabolic engineering to enhance crop resilience or modify food quality. While its antioxidant and protective functions are clear, the specific signaling roles of PB2 within the plant cell remain an area for future exploration. Research into its transport, subcellular localization, and interaction with specific protein targets will further elucidate its complex role in plant physiology. For drug development professionals, understanding the regulation and accumulation of PB2 in plants is key to sourcing and developing natural health products.

References

- 1. MBW complexes impinge on anthocyanidin reductase gene regulation for proanthocyanidin biosynthesis in persimmon fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Identification of MBW Complex Components Implicated in the Biosynthesis of Flavonoids in Woodland Strawberry [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Proanthocyanidins of Natural Origin: Molecular Mechanisms and Implications for Lipid Disorder and Aging-Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]

- 8. Protective effect and mechanism of this compound against hypoxic injury of cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. mdpi.com [mdpi.com]

- 11. Showing Compound this compound (FDB012204) - FooDB [foodb.ca]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Determination of total procyanidins in selected chocolate and confectionery products using DMAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 16. researchgate.net [researchgate.net]

Procyanidin B2 CAS number and chemical identifiers

A Technical Guide to Procyanidin B2: Chemical Properties, Experimental Protocols, and Biological Activity

This compound, a naturally occurring flavonoid, has garnered significant attention within the scientific community for its potent antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its chemical identifiers, detailed experimental protocols for its study, and an exploration of its known biological signaling pathways.

Core Chemical Identifiers

Accurate identification of this compound is fundamental for research and development. The following table summarizes its key chemical identifiers.

| Identifier Type | Data |

| CAS Number | 29106-49-8[1][2][3] |

| Molecular Formula | C₃₀H₂₆O₁₂[2][3][4] |

| Molecular Weight | 578.52 g/mol [3][4][5] |

| IUPAC Name | (2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-4-yl]-3,4-dihydro-2H-1-benzopyran-3,5,7-triol[5][6] |

| SMILES | O[C@@H]1Cc2c(O)cc(O)c([C@@H]3--INVALID-LINK----INVALID-LINK--c5ccc(O)c(O)c5)c2O[C@@H]1c6ccc(O)c(O)c6[7] |

| InChI Key | XFZJEEAOWLFHDH-NFJBMHMQSA-N[2][7] |

| Synonyms | (-)-Epicatechin-(4β→8)-(-)-epicatechin, Proanthocyanidin B2, Procyanidol B2[2] |

Experimental Protocols

Isolation and Purification of this compound

A common method for the isolation and purification of this compound from plant material, such as grape seeds or apple pomace, involves a multi-step chromatographic process.

1. Extraction:

-

The plant material is first defatted, typically using a solvent like hexane.

-

The defatted material is then extracted with an aqueous organic solvent, such as 70% acetone or 80% methanol, to obtain a crude extract rich in procyanidins.

2. Column Chromatography:

-

The crude extract is subjected to column chromatography on a stationary phase like Sephadex LH-20 or Toyopearl TSK HW-40s.[8]

-

The column is typically eluted with a stepwise gradient of ethanol or methanol in water to separate compounds based on their polarity and size.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

3. High-Performance Liquid Chromatography (HPLC) Purification:

-

For higher purity, the fractions enriched with this compound are further purified using preparative reversed-phase HPLC (RP-HPLC).[9]

-

A typical mobile phase consists of a gradient of an acidic aqueous solution (e.g., 0.1% formic acid or acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[9]

-

The separation is monitored at a wavelength of 280 nm, which is the characteristic absorbance maximum for flavan-3-ols.[9]

Quantification of this compound using HPLC

A validated RP-HPLC method can be used for the quantitative analysis of this compound in various samples.

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically employed. For example, a gradient of 0.5% phosphoric acid in water (Solvent A) and an acetonitrile/water mixture (50:50, v/v) (Solvent B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 280 nm.

-

Column Temperature: 30 °C.

-

-

Quantification: A calibration curve is generated using a this compound analytical standard of known concentrations. The concentration in the sample is then determined by comparing its peak area to the calibration curve.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging activity of this compound.

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH radical is reduced to the colorless diphenylpicrylhydrazine.[10] The reduction in absorbance at 517 nm is proportional to the antioxidant capacity.[11]

-

Methodology:

-

A solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

-

Different concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.

-

Biological Activity and Signaling Pathways

This compound has been shown to exert its biological effects through the modulation of several key signaling pathways, particularly in the context of cancer and inflammation.

Anti-Cancer Activity

This compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines. This is often achieved through the inhibition of critical cell survival and growth pathways. One of the well-documented mechanisms is the inhibition of the PI3K/Akt/mTOR pathway.

References

- 1. Grape seed this compound promotes the autophagy and apoptosis in colorectal cancer cells via regulating PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20080306286A1 - Isolation, Purification and Synthesis of this compound and Uses Thereof - Google Patents [patents.google.com]

- 3. Isolation, purification and synthesis of this compound and uses thereof (2003) | Gerardo M. Castillo | 11 Citations [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound inhibits angiogenesis and cell growth in oral squamous cell carcinoma cells through the vascular endothelial growth factor (VEGF)/VEGF receptor 2 (VEGFR2) pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound enhances anti-inflammatory responses of periodontal ligament cells by inhibiting the dominant negative pro-inflammatory isoforms of peroxisome proliferator-activated receptor γ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound induces apoptosis and autophagy in gastric cancer cells by inhibiting Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid preparation of procyanidins B2 and C1 from Granny Smith apples by using low pressure column chromatography and identification of their oligomeric procyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. mdpi.com [mdpi.com]